7-Methyl-2-(naphthalen-1-yl)-1,3-benzoxazol-5-amine
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Overview
Description
7-Methyl-2-(naphthalen-1-yl)-1,3-benzoxazol-5-amine is a complex organic compound with a unique structure that combines a benzoxazole ring with a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-(naphthalen-1-yl)-1,3-benzoxazol-5-amine typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Naphthalene Moiety: The naphthalene group can be introduced through a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Methylation: The final step involves the methylation of the benzoxazole ring, which can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-(naphthalen-1-yl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced benzoxazole derivatives.
Substitution: Substituted naphthalene derivatives.
Scientific Research Applications
7-Methyl-2-(naphthalen-1-yl)-1,3-benzoxazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It can be used as a fluorescent probe in biological imaging due to its potential fluorescence properties.
Mechanism of Action
The mechanism of action of 7-Methyl-2-(naphthalen-1-yl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-benzoxazole: Lacks the naphthalene moiety, making it less complex.
Naphthalene-1-amine: Does not contain the benzoxazole ring, limiting its applications.
7-Methyl-2-(naphthalen-1-yl)-1,3-benzoxazol-5-ol: Similar structure but with a hydroxyl group instead of an amine.
Uniqueness
7-Methyl-2-(naphthalen-1-yl)-1,3-benzoxazol-5-amine is unique due to its combined benzoxazole and naphthalene structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
IUPAC Name |
7-methyl-2-naphthalen-1-yl-1,3-benzoxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c1-11-9-13(19)10-16-17(11)21-18(20-16)15-8-4-6-12-5-2-3-7-14(12)15/h2-10H,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBGVUUXYHSHQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(=N2)C3=CC=CC4=CC=CC=C43)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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